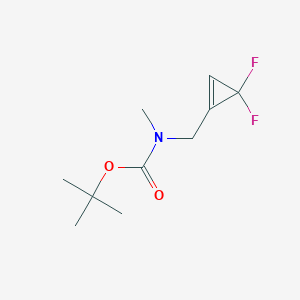tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate
CAS No.: 2228376-48-3
Cat. No.: VC6018398
Molecular Formula: C10H15F2NO2
Molecular Weight: 219.232
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2228376-48-3 |
|---|---|
| Molecular Formula | C10H15F2NO2 |
| Molecular Weight | 219.232 |
| IUPAC Name | tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 |
| Standard InChI Key | ZFYQZPJSQWISPF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CC1=CC1(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
The compound’s molecular formula is C₁₀H₁₅F₂NO₂, with a molecular weight of 219.23 g/mol . Key structural elements include:
-
A tert-butyl carbamate group (N-Boc), which serves as a transient protecting group for amines.
-
A methylamine moiety bonded to the carbamate nitrogen.
-
A 3,3-difluorocycloprop-1-en-1-ylmethyl substituent, featuring a strained cyclopropene ring with two fluorine atoms at the 3-position.
Physical property data (e.g., melting point, boiling point) remain unreported in available literature, though its Boc-protected nature suggests stability under basic and nucleophilic conditions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 2228376-48-3 |
| Molecular Formula | C₁₀H₁₅F₂NO₂ |
| Molecular Weight | 219.23 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
Synthesis and Reaction Pathways
Boc Protection Strategy
The tert-butyl carbamate group is typically introduced via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . For this compound, the synthetic route likely involves:
-
Preparation of ((3,3-difluorocycloprop-1-en-1-yl)methyl)methylamine as the primary amine precursor.
-
Protection of the amine using Boc anhydride in the presence of a base (e.g., sodium bicarbonate or 4-dimethylaminopyridine) .
Reaction Scheme:
Challenges in Cyclopropene Synthesis
The 3,3-difluorocyclopropene ring introduces synthetic complexity due to:
-
Ring strain: The cyclopropene’s 60° bond angles create significant strain, stabilized by fluorine’s electron-withdrawing effects.
-
Fluorination: Direct fluorination of cyclopropenes often requires hazardous reagents like XeF₂ or Selectfluor®, though modern methods may employ transition-metal catalysis .
Structural and Electronic Characteristics
Cyclopropene Ring Dynamics
The difluorocyclopropene moiety exhibits:
-
Enhanced electrophilicity: Fluorine atoms increase the ring’s susceptibility to nucleophilic attack, particularly at the strained double bond.
-
Conformational rigidity: The sp²-hybridized carbons enforce a planar geometry, influencing steric interactions in subsequent reactions .
Boc Group Stability
The tert-butoxycarbonyl group:
-
Deprotection conditions: Removable via strong acids (e.g., trifluoroacetic acid or HCl in dioxane), regenerating the free amine .
-
Orthogonal protection: Compatible with other protecting groups (e.g., Fmoc) in multi-step syntheses .
Future Research Directions
-
Synthetic optimization: Developing mild fluorination protocols for cyclopropene derivatives.
-
Biological screening: Evaluating cytotoxicity and target engagement in disease models.
-
Material characterization: Investigating thermal stability and electronic properties for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume